molecular formula C14H20N2O B13096731 2-(Allylamino)-N-butylbenzamide

2-(Allylamino)-N-butylbenzamide

Cat. No.: B13096731
M. Wt: 232.32 g/mol
InChI Key: ULZACASVIQQGSW-UHFFFAOYSA-N
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Description

2-(Allylamino)-N-butylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an allylamino group and a butyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-N-butylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoyl chloride, allylamine, and butylamine.

    Formation of Benzamide Core: Benzoyl chloride reacts with butylamine to form N-butylbenzamide.

    Introduction of Allylamino Group: The N-butylbenzamide is then reacted with allylamine under suitable conditions to introduce the allylamino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-N-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzamide core can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

2-(Allylamino)-N-butylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Allylamino)-N-butylbenzamide involves its interaction with specific molecular targets. The allylamino group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Allylamino)-N-methylbenzamide: Similar structure but with a methyl group instead of a butyl group.

    2-(Allylamino)-N-ethylbenzamide: Similar structure but with an ethyl group instead of a butyl group.

    2-(Allylamino)-N-propylbenzamide: Similar structure but with a propyl group instead of a butyl group.

Uniqueness

2-(Allylamino)-N-butylbenzamide is unique due to the presence of the butyl group, which may impart specific physicochemical properties and biological activities. The length and branching of the butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-butyl-2-(prop-2-enylamino)benzamide

InChI

InChI=1S/C14H20N2O/c1-3-5-11-16-14(17)12-8-6-7-9-13(12)15-10-4-2/h4,6-9,15H,2-3,5,10-11H2,1H3,(H,16,17)

InChI Key

ULZACASVIQQGSW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NCC=C

Origin of Product

United States

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